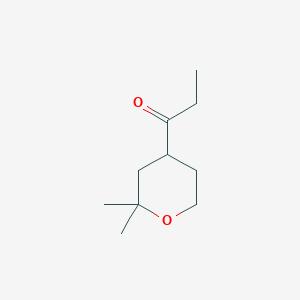

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one, commonly referred to as DMTHP, is a cyclic ether compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a versatile building block for the synthesis of a number of organic compounds, and has been widely studied for its potential medicinal and therapeutic uses.

Scientific Research Applications

Organic Synthesis Intermediary

This compound is primarily used as an intermediate in organic synthesis. Its keto carbonyl group can undergo various chemical reactions, making it a versatile building block for synthesizing a wide range of organic molecules. For example, it can react with Wittig’s reagent to prepare polysubstituted olefinic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its structural flexibility allows it to be incorporated into various drug frameworks, aiding in the discovery of new medications .

Agrochemicals

As an intermediate, it finds applications in the development of agrochemicals. Its derivatives can be used to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .

Dyestuff Manufacturing

In the dyestuff industry, this compound is utilized to synthesize complex dyes. Its chemical properties enable it to bind with other substances, forming stable colored compounds used in textile and other industries .

Cell Biology Research

This compound is also used in cell biology as a part of detection reagents. It can be involved in the synthesis of markers and probes that help in visualizing and tracking biological processes at the cellular level .

Pharmaceutical Research

In pharmaceutical research, it acts as an intermediate for the synthesis of drug candidates. Its molecular structure can be modified to produce compounds with desired pharmacological properties .

Mechanism of Action

Target of Action

It is primarily used as an intermediate in organic synthesis and medicinal chemistry .

Mode of Action

The compound’s mode of action is primarily through its keto carbonyl group. This group can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .

Biochemical Pathways

The compound’s ability to undergo reactions with wittig’s reagent and reducing agents suggests it may influence pathways involving olefinic compounds and hydroxyl groups .

Result of Action

Its use as an intermediate in organic synthesis and medicinal chemistry suggests it may contribute to the synthesis of various organic compounds .

Action Environment

Like many chemical compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZHAALQRNEDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCOC(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391630 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77642-82-1 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)